3-乙基-3-(4-甲基苯基)吡咯烷-2,5-二酮

描述

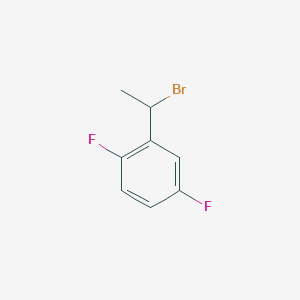

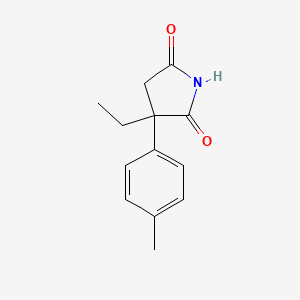

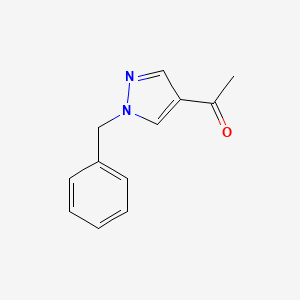

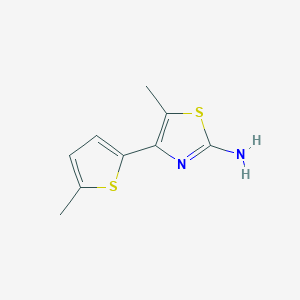

3-Ethyl-3-(4-methylphenyl)pyrrolidine-2,5-dione is a chemical compound with the CAS Number: 1152584-11-6 . It has a molecular weight of 217.27 . The IUPAC name for this compound is 3-ethyl-3-(4-methylphenyl)-2,5-pyrrolidinedione .

Synthesis Analysis

The synthesis of pyrrolidine derivatives, including 3-Ethyl-3-(4-methylphenyl)pyrrolidine-2,5-dione, can be achieved through various synthetic strategies . These strategies include ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis

The molecular structure of 3-Ethyl-3-(4-methylphenyl)pyrrolidine-2,5-dione is characterized by a five-membered pyrrolidine ring . This ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases .Chemical Reactions Analysis

The pyrrolidine ring and its derivatives, including 3-Ethyl-3-(4-methylphenyl)pyrrolidine-2,5-dione, have been reported to show bioactive properties with target selectivity . The influence of steric factors on biological activity has also been investigated .Physical and Chemical Properties Analysis

3-Ethyl-3-(4-methylphenyl)pyrrolidine-2,5-dione is a powder at room temperature .科学研究应用

抗菌剂

吡咯烷衍生物已被证明具有显著的抗菌特性。 吡咯烷环的结构灵活性及其立体化学有助于该分子与微生物酶或受体相互作用 。在3-乙基-3-(4-甲基苯基)吡咯烷-2,5-二酮中引入乙基和甲基苯基基团有可能增强这些特性,使其成为开发新型抗菌剂的宝贵化合物。

抗癌研究

吡咯烷核心通常存在于具有抗癌活性的分子中。 研究表明,某些吡咯烷衍生物对各种癌细胞系有效 。3-乙基和4-甲基苯基取代基的存在可能会影响该化合物与癌细胞结合的能力,这可能会导致新型抗癌疗法。

抗炎药

炎症是对有害刺激的生物学反应,控制炎症对于治疗许多疾病至关重要。 吡咯烷衍生物可以作为抗炎剂,而吡咯烷环的修饰,如在3-乙基-3-(4-甲基苯基)吡咯烷-2,5-二酮中所见,可能导致新型抗炎药的开发 。

抗病毒疗法

对新型抗病毒药物的探索一直在进行,尤其是在出现新的病毒株的情况下。 吡咯烷衍生物已在该领域显示出希望,而3-乙基-3-(4-甲基苯基)吡咯烷-2,5-二酮可以探索其潜在的抗病毒应用,可能为治疗病毒感染提供一条新的途径 。

神经药理学

神经药理学药物靶向神经系统以治疗神经系统疾病。 吡咯烷环是许多神经活性药物中的常见特征,而3-乙基-3-(4-甲基苯基)吡咯烷-2,5-二酮的独特结构可能有利于创造治疗神经疾病的新疗法 。

酶抑制

酶抑制剂是与酶结合并降低其活性的分子。 吡咯烷衍生物可以被设计为靶向特定的酶,而3-乙基-3-(4-甲基苯基)吡咯烷-2,5-二酮上的独特取代基可能会提供对参与疾病过程的酶的选择性抑制 。

止痛药

疼痛管理是医疗保健的关键方面。 吡咯烷衍生物可以是有效的止痛药,而3-乙基-3-(4-甲基苯基)吡咯烷-2,5-二酮的结构属性可以用来开发新的止痛药物 。

药物合成中间体

最后,3-乙基-3-(4-甲基苯基)吡咯烷-2,5-二酮可以作为合成各种药物的中间体。 它的结构对于创建抗糖尿病药物特别有用,因为它已用于制备格列美吡德,格列美吡德是一种用于治疗2型糖尿病的药物 。

作用机制

Mode of Action

The compound interacts with the NMDA receptor in a non-competitive manner, meaning it binds to a site different from the active site. This binding can lead to changes in the receptor’s conformation, inhibiting its function. The R-methyl group of the compound can increase the mobility in the loop connecting helices 11 and 12 (H11–12 loop) of the ERα protein .

Pharmacokinetics

. These properties could potentially influence the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties, impacting its bioavailability.

Result of Action

The primary result of the compound’s action is the inhibition of the NMDA receptor, which can have various downstream effects depending on the context. For instance, it has been suggested that certain substituents in the pyrrolidine-2,5-dione ring can positively affect anticonvulsant activity .

Action Environment

The action of 3-Ethyl-3-(4-methylphenyl)pyrrolidine-2,5-dione can be influenced by various environmental factors. For example, the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins

安全和危害

The compound has been classified with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements associated with this compound include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

未来方向

属性

IUPAC Name |

3-ethyl-3-(4-methylphenyl)pyrrolidine-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO2/c1-3-13(8-11(15)14-12(13)16)10-6-4-9(2)5-7-10/h4-7H,3,8H2,1-2H3,(H,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOHDQQKVEJHTAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(CC(=O)NC1=O)C2=CC=C(C=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[2-(5-Bromothiophen-2-yl)-1,3-thiazol-4-yl]acetic acid](/img/structure/B1373455.png)

![3-[(5-Ethyl-1,3,4-oxadiazol-2-yl)methanesulfonyl]benzoic acid](/img/structure/B1373465.png)